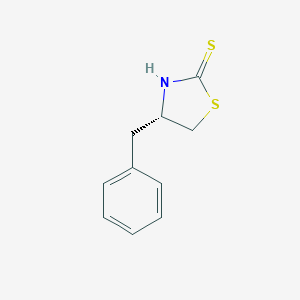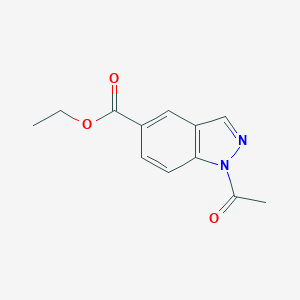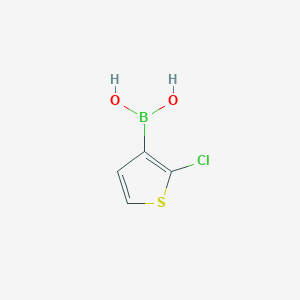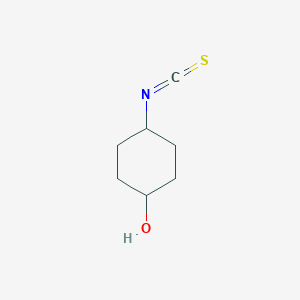![molecular formula C18H22Cl6NO8P B067433 (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 162518-54-9](/img/structure/B67433.png)
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as TCPP, is a chemical compound that has been widely used in scientific research. TCPP is a phosphonate ester derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen. TCPP has been synthesized and studied for its potential use as an anti-inflammatory agent and as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as an anti-inflammatory agent is not fully understood. It is believed that (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been shown to have anti-inflammatory properties in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has also been shown to selectively bind to metal ions such as zinc and copper.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as a fluorescent probe for metal ion detection is its high selectivity for zinc and copper. (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been shown to selectively bind to these metal ions and emit a fluorescent signal upon binding. One limitation of using (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is its relatively low fluorescence quantum yield, which can limit its sensitivity for metal ion detection.
List of
Zukünftige Richtungen
1. Further studies on the mechanism of action of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as an anti-inflammatory agent.
2. Development of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid-based fluorescent probes for the detection of other metal ions.
3. Investigation of the potential use of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as a therapeutic agent for the treatment of inflammatory diseases.
4. Optimization of the synthesis method for (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid to improve yield and purity.
5. Development of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid-based sensors for the detection of metal ions in environmental and biological samples.
Synthesemethoden
The synthesis of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves the reaction of naproxen with phosphorus oxychloride and 2,2,2-trichloroethanol to form the intermediate 2,2,2-trichloroethyl ester of naproxen. This intermediate is then reacted with bis(2,2,2-trichloroethoxy)phosphoryl chloride to form (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been used in scientific research for various purposes. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines in vitro. (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has also been used as a fluorescent probe for the detection of metal ions such as zinc and copper. (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been shown to selectively bind to these metal ions and emit a fluorescent signal upon binding.
Eigenschaften
CAS-Nummer |
162518-54-9 |
|---|---|
Produktname |
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Molekularformel |
C18H22Cl6NO8P |
Molekulargewicht |
624.1 g/mol |
IUPAC-Name |
(2S)-3-[4-[bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H22Cl6NO8P/c1-16(2,3)32-15(28)25-13(14(26)27)8-11-4-6-12(7-5-11)33-34(29,30-9-17(19,20)21)31-10-18(22,23)24/h4-7,13H,8-10H2,1-3H3,(H,25,28)(H,26,27)/t13-/m0/s1 |
InChI-Schlüssel |
CXHPPDBOJQLCND-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)C(=O)O |
Synonyme |
nα-boc-o-[bis-(2,2,2-trichloroethyl)phospho]-l-tyrosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)




